molecular formula C21H21N5O4S B2836875 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921580-01-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2836875
CAS No.: 921580-01-0
M. Wt: 439.49
InChI Key: NIKNSUPTTXGPKH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The compound features a unique combination of a benzo[d][1,3]dioxole moiety and an imidazole ring linked through a thioacetamide group. Its molecular formula is C18H25N5O3SC_{18}H_{25}N_5O_3S with a molecular weight of approximately 385.49 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring benzo[d][1,3]dioxole structures. For instance, derivatives incorporating benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), MCF-7 (breast cancer).
  • IC50 Values : Some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. For example:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF-7: 4.52 µM
    • Doxorubicin: HepG2 (7.46 µM), HCT116 (8.29 µM), MCF-7 (4.56 µM) .

The mechanisms underlying these effects include:

  • EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor (EGFR) activity.
  • Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
  • Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at specific phases .

The proposed mechanism of action for this compound involves:

  • Binding to Molecular Targets : The compound likely interacts with various receptors or enzymes, modulating their activity.
  • Influencing Signaling Pathways : It can affect pathways related to neurotransmission and cell proliferation .

Comparative Analysis with Similar Compounds

A comparison of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methylimidazol-2-yl)piperazin-1-yl)acetamide with structurally similar compounds reveals its unique properties:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamideLacks methyl group on imidazoleModerate cytotoxicity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methylimidazol-2-yl)piperidin-1-yl)acetamideContains piperidine ringLower potency compared to piperazine derivatives

This table illustrates how slight modifications in structure can significantly impact biological activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antitumor Efficacy : A study demonstrated that bis-benzo[d][1,3]dioxol-based thiourea derivatives had significant antitumor activity across multiple cancer cell lines .
  • Molecular Docking Studies : These studies have indicated that the compound's binding affinity to target proteins is critical for its anticancer efficacy .
  • In Vivo Studies : Future research should focus on in vivo models to confirm the efficacy and safety of this compound in a living organism context.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-28-16-5-3-15(4-6-16)25-8-9-26-20(25)23-24-21(26)31-12-19(27)22-11-14-2-7-17-18(10-14)30-13-29-17/h2-7,10H,8-9,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKNSUPTTXGPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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